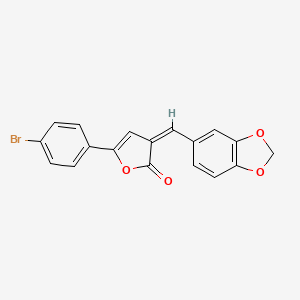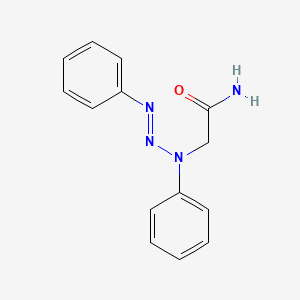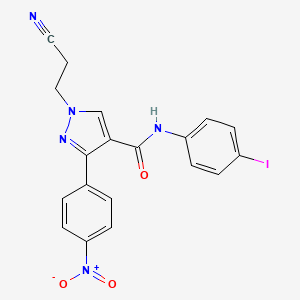
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone
描述
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BF-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用机制
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone has been found to modulate the activity of various ion channels, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to bind to the pore region of these channels, resulting in a decrease in their activity. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative effects on cancer cell lines, modulation of ion channel activity, and antioxidant activity. Additionally, this compound has been found to exhibit analgesic effects in animal models, indicating its potential use as a pain reliever.
实验室实验的优点和局限性
One advantage of using 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone in laboratory experiments is its ability to modulate the activity of ion channels, which could have implications for the treatment of various diseases. Additionally, this compound has been found to exhibit anti-cancer effects, making it a promising candidate for use in cancer research. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone. One potential direction is the development of derivatives of this compound with improved potency and selectivity for ion channels. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-cancer effects. Finally, this compound could be further studied for its potential use as a chemical probe in drug discovery.
合成方法
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 1,3-benzodioxole in the presence of a catalyst such as piperidine. The resulting product can then be further reacted with furan-2(3H)-one to yield this compound.
科学研究应用
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit anti-proliferative effects on various cancer cell lines, making it a promising candidate for use in cancer treatment. In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. Additionally, this compound has been studied for its potential use as a chemical probe in drug discovery.
属性
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-bromophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4/c19-14-4-2-12(3-5-14)16-9-13(18(20)23-16)7-11-1-6-15-17(8-11)22-10-21-15/h1-9H,10H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJFORBXXGDFDS-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367326 | |
| Record name | ST51003416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5668-22-4 | |
| Record name | ST51003416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5009860.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)
![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)